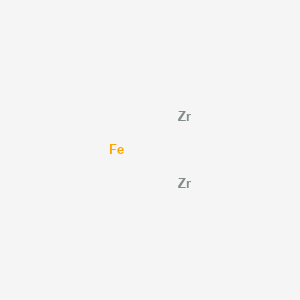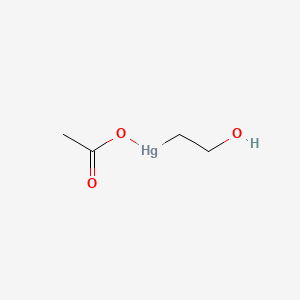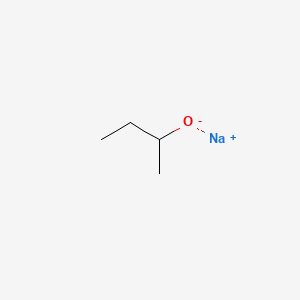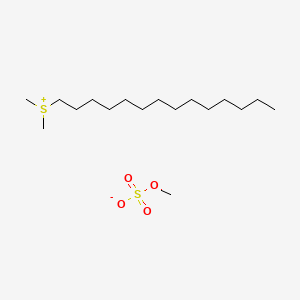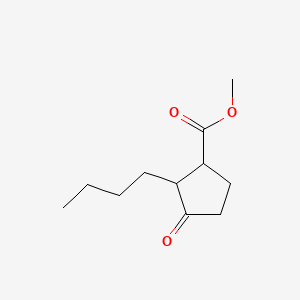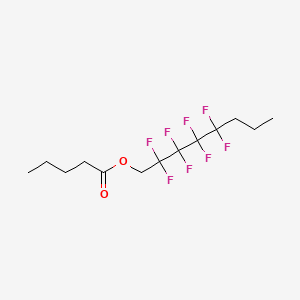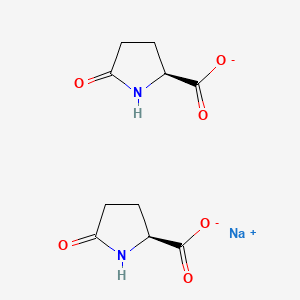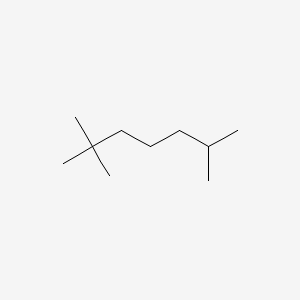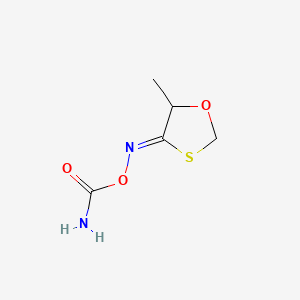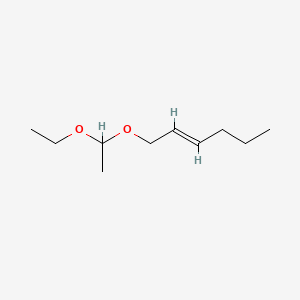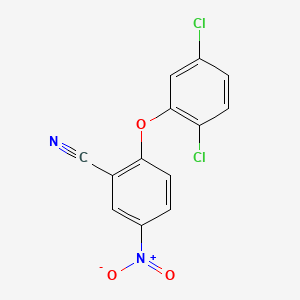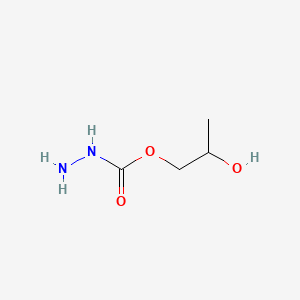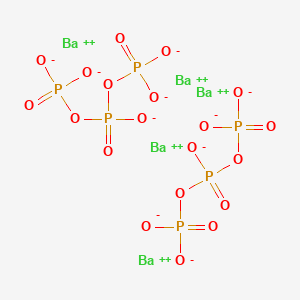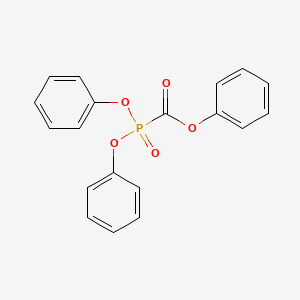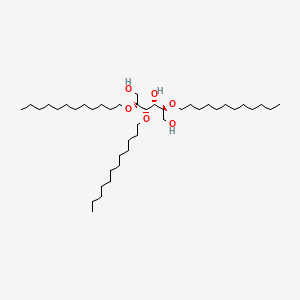
2,4,5-Tri-O-dodecyl-D-glucitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Tri-O-dodecyl-D-glucitol is a chemical compound with the molecular formula C42H86O6 and a molecular weight of 687.13 g/mol It is a derivative of D-glucitol, where three hydroxyl groups are substituted with dodecyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Tri-O-dodecyl-D-glucitol typically involves the selective protection and deprotection of hydroxyl groups on D-glucitol, followed by the introduction of dodecyl groups. The reaction conditions often include the use of protecting groups such as acetals or silyl ethers to ensure selective substitution at the desired positions. Common reagents used in the synthesis include dodecyl bromide and strong bases like sodium hydride or potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes as described above. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions
2,4,5-Tri-O-dodecyl-D-glucitol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dodecyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dodecyl aldehydes or carboxylic acids, while reduction may produce dodecyl alcohols .
Aplicaciones Científicas De Investigación
2,4,5-Tri-O-dodecyl-D-glucitol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant or emulsifying agent in various chemical reactions and formulations.
Biology: Investigated for its potential role in cell membrane studies and interactions due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of 2,4,5-Tri-O-dodecyl-D-glucitol involves its interaction with molecular targets such as cell membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes and pathways, making it a valuable tool in biological and medical research .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4-Tri-O-dodecyl-D-glucitol
- 2,4,6-Tri-O-dodecyl-D-glucitol
- 2,4,5-Tri-O-decyl-D-glucitol
Uniqueness
2,4,5-Tri-O-dodecyl-D-glucitol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and interaction with biological systems .
Propiedades
Número CAS |
93982-46-8 |
|---|---|
Fórmula molecular |
C42H86O6 |
Peso molecular |
687.1 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R)-2,4,5-tridodecoxyhexane-1,3,6-triol |
InChI |
InChI=1S/C42H86O6/c1-4-7-10-13-16-19-22-25-28-31-34-46-39(37-43)41(45)42(48-36-33-30-27-24-21-18-15-12-9-6-3)40(38-44)47-35-32-29-26-23-20-17-14-11-8-5-2/h39-45H,4-38H2,1-3H3/t39-,40+,41+,42+/m0/s1 |
Clave InChI |
DNRJFQQTUGFNFN-CVGILMMLSA-N |
SMILES isomérico |
CCCCCCCCCCCCO[C@@H](CO)[C@H]([C@@H]([C@@H](CO)OCCCCCCCCCCCC)OCCCCCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCOC(CO)C(C(C(CO)OCCCCCCCCCCCC)OCCCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


